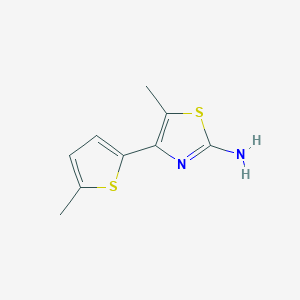

5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-5-3-4-7(12-5)8-6(2)13-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDYEAHQCXLQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=C(SC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-amino-4-methylthiazole and 5-methylthiophene-2-carbaldehyde in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have shown that thiazole derivatives, including 5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine, exhibit significant antimicrobial properties. A series of compounds related to thiazoles have been synthesized and evaluated for their activity against various bacterial strains. For instance, derivatives demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Escherichia coli | High | |

| Candida albicans | Low |

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study evaluating thiazole derivatives' ability to inhibit cyclooxygenase (COX) enzymes, it was found that certain modifications to the thiazole ring enhanced the anti-inflammatory activity. The compound displayed significant COX-1 inhibition, suggesting its potential as an anti-inflammatory agent .

Table 2: Inhibition of COX Enzymes by Thiazole Derivatives

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75 | 20 |

| Other Thiazole Derivative | 60 | 15 |

Pharmacological Applications

2.1 RORγt Inhibition

Thiazole compounds have emerged as potent inhibitors of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a critical role in the differentiation of Th17 cells involved in autoimmune diseases. The structure of this compound allows for interaction with the RORγt ligand-binding domain, making it a candidate for treating autoimmune conditions .

Case Study: Efficacy in Autoimmune Models

In experimental models of autoimmune diseases such as collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE), compounds similar to this compound showed promising results in reducing disease severity and inflammation when administered orally .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Studies indicate that modifications at specific positions on the thiazole ring can significantly impact biological activity.

Table 3: Structure–Activity Relationship Insights

| Modification Position | Effect on Activity |

|---|---|

| C4 substitution with aryl groups | Increased COX inhibition |

| N-position substitutions | Enhanced antimicrobial activity |

Mechanism of Action

The mechanism of action of 5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular pathways critical for tumor growth and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structurally related 1,3-thiazol-2-amine derivatives and their key substituents:

Functional Comparisons

- Anticancer Activity: Compound 10s (from ) demonstrates potent antiproliferative activity in cancer cell lines (e.g., SGC-7901) by disrupting tubulin polymerization, a mechanism analogous to combretastatin A-4 (CA-4).

- Enzyme Inhibition : Derivatives like N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (T133, ) and 5-(Pyridin-4-yl)thiazol-2-amine () highlight the role of aromatic and heteroaromatic substituents in modulating kinase or protease interactions. The methylthiophene group in the target compound could enhance lipophilicity, influencing membrane permeability .

- Synthetic Accessibility : The synthesis of 1,3-thiazol-2-amines often involves cyclization of thioureas or substitution reactions (e.g., ). The presence of a methylthiophene moiety in the target compound may require specialized coupling reagents or protecting-group strategies, as seen in for related sulfonamide-thiazole hybrids .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The 5-methylthiophen-2-yl group increases hydrophobicity compared to analogs with polar substituents (e.g., pyridinyl in ), which may impact bioavailability and blood-brain barrier penetration .

- pKa and Solubility : The predicted pKa of 5.33 for 5-methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine () suggests moderate ionization at physiological pH, whereas the target compound’s thiophene substituent could lower solubility in aqueous media .

Research Findings and Data Tables

Table 1: Antiproliferative Activity of Selected Thiazol-2-amines

Table 2: Key Physicochemical Properties

Q & A

Q. What are the common synthetic routes for 5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine?

The synthesis typically involves cyclization reactions between thioamide derivatives and activated carbonyl precursors. For example:

- Step 1 : Activation of a carboxylic acid derivative (e.g., 5-methylthiophene-2-carboxylic acid) using phosphorus pentachloride (PCl₅) to form an acyl chloride intermediate .

- Step 2 : Reaction with a thioamide (e.g., thiourea) under inert conditions to form the thiazole ring via nucleophilic substitution .

- Step 3 : Purification via recrystallization or column chromatography, with yields optimized by controlling temperature and solvent polarity .

Q. What spectroscopic and analytical methods confirm the compound’s structure?

- NMR Spectroscopy : H and C NMR are used to verify substituent positions and aromaticity. For instance, the thiophene protons resonate at δ 6.5–7.5 ppm, while the thiazole NH₂ group appears as a broad singlet near δ 5.5 ppm .

- X-ray Crystallography : Provides definitive confirmation of molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₉H₁₁N₂S₂ at m/z 227.04) .

Advanced Research Questions

Q. How can ultrasound or microwave-assisted synthesis improve reaction efficiency?

- Ultrasound : Enhances reaction rates by promoting cavitation, which increases mass transfer and reduces aggregation. Evidence shows a 20–30% yield improvement in thiazole syntheses compared to conventional heating .

- Microwave Irradiation : Enables rapid, uniform heating, reducing reaction times from hours to minutes. For example, microwave-assisted cyclization of thiadiazole derivatives achieved 85% yield in 15 minutes .

- Key Parameters : Solvent dielectric constant, irradiation power, and reaction vessel design must be optimized to avoid side reactions .

Q. How can computational methods resolve contradictions in synthetic data?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify low-energy pathways and intermediates, reducing trial-and-error experimentation .

- Machine Learning : Models trained on reaction databases predict optimal conditions (e.g., solvent, catalyst) for yield improvement. For instance, ICReDD’s workflow integrates experimental and computational data to narrow down conditions .

- Case Study : Discrepancies in cyclization yields (e.g., 50% vs. 70%) may arise from unaccounted steric effects, which DFT can model to guide reagent selection .

Q. What methodologies are used to evaluate antitumor activity?

Q. How are crystallographic data applied to analyze molecular interactions?

- Hydrogen Bonding Networks : X-ray data reveal intermolecular interactions (e.g., N–H···S bonds) that stabilize the crystal lattice, influencing solubility and stability .

- Torsion Angles : Deviations from planarity in the thiazole-thiophene system (e.g., dihedral angles >10°) indicate steric strain, which correlates with reactivity .

- Data Interpretation Tools : Software like Mercury (CCDC) visualizes packing diagrams and quantifies non-covalent interactions .

Methodological Challenges and Solutions

Q. Addressing low yields in multi-step syntheses

- Problem : Accumulation of impurities during cyclization reduces final purity.

- Solution :

- Use scavenger resins or gradient elution in chromatography .

- Monitor reaction progress via TLC or in situ IR to terminate reactions at optimal conversion .

Q. Resolving spectral overlaps in NMR analysis

- Problem : Overlapping peaks for aromatic protons complicate assignment.

- Solution :

- Apply 2D NMR techniques (e.g., COSY, HSQC) to resolve coupling patterns .

- Compare experimental shifts with computed NMR spectra (e.g., using ACD/Labs or Gaussian) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.